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Yttrium(III) sulfate octahydrate

Cat. No.: B1583128
CAS No.: 7446-33-5
M. Wt: 610.1 g/mol
InChI Key: OMBXBIHFXZAMLA-UHFFFAOYSA-H
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Description

Significance within Rare Earth Element Chemistry Research

Yttrium(III) sulfate (B86663) octahydrate holds a notable position in the chemistry of rare earth elements. Although yttrium is technically a transition metal, it shares many chemical and physical properties with the lanthanide series, leading to its common classification and study alongside them. prochemonline.com Consequently, yttrium compounds, including the sulfate octahydrate, are often used as models in research to understand the behavior of trivalent rare earth ions.

The compound is of the same structural type as other rare earth sulfate octahydrates, making it a valuable subject for comparative crystallographic and spectroscopic studies across the series. chemicalbook.comcookechem.com Research in this area often involves the synthesis of double salts, such as alkali metal yttrium sulfates, which provides insights into the coordination chemistry and potential for creating novel materials with specific properties. wikipedia.org Furthermore, yttrium sulfate is an intermediate in the recovery and purification of yttrium from mineral ores like monazite (B576339) and xenotime, processes that are fundamental to the broader field of rare earth element separation and metallurgy. chemicalbook.com

Overview of Scientific Research Applications and Precursor Roles

The utility of yttrium(III) sulfate octahydrate in scientific research is extensive, primarily owing to its role as a starting material or precursor for the synthesis of more complex yttrium-based materials. chemicalbook.com Its applications span several advanced material domains.

Key Research Applications:

Application AreaDescription
Phosphor Synthesis A primary application is in the creation of phosphors. Yttrium-based phosphors, often doped with other rare earth elements like europium (Eu³⁺), are crucial for their luminescent properties. dntb.gov.uanycu.edu.tw These materials are investigated for use in display technologies (CRTs, PDPs, LEDs), solid-state lighting, and even for applications like luminescent security inks. dntb.gov.uanycu.edu.twresearchgate.net
Catalysis Yttrium compounds, derived from the sulfate, are explored as catalysts in organic synthesis. For instance, yttrium-based catalysts have been studied for their effectiveness in stereoselective polymerization reactions, such as the polymerization of β-butyrolactone to produce biodegradable polyesters. chemicalbook.comfishersci.atrsc.org
Advanced Ceramics and Glasses It serves as a component in the development of structural ceramics and specialty optical glasses. chemicalbook.comfishersci.at The inclusion of yttrium can enhance the thermal and mechanical properties of these materials.
Electrical and Photo-optical Materials The compound finds use in the fabrication of various electrical components and photo-optical materials, leveraging the unique electronic and optical properties of yttrium. chemicalbook.comfishersci.at

As a precursor, this compound is often the starting point for synthesizing yttrium oxide (Y₂O₃) or yttrium oxysulfide (Y₂O₂S), which are common host lattices for phosphors. chemicalbook.comnycu.edu.tw The synthesis method, starting from the sulfate, can significantly influence the particle size, shape, and crystallinity of the final product, which in turn dictates its luminescent efficiency and performance. nycu.edu.twresearchgate.net

Current Academic Research Trajectories and Challenges

Current academic research involving this compound is largely focused on the synthesis and optimization of advanced functional materials, particularly at the nanoscale.

A significant trend is the development of nanophosphors. Researchers are exploring various synthesis techniques, such as sol-gel methods, hydrothermal synthesis, and pyrolysis, to produce ultra-fine, nano-sized yttrium-based phosphors with high quantum efficiency. researchgate.netresearchgate.net These nanomaterials offer potential advantages in applications like high-resolution displays and transparent luminescent security inks. nycu.edu.twresearchgate.net A major challenge in this area is controlling the particle size and size distribution, as these factors are critical for achieving desired optical properties and preventing light scattering in applications requiring transparency. nycu.edu.tw

Another active research direction is in the field of catalysis. The development of novel yttrium-based catalysts for green and sustainable chemical processes is a key objective. rsc.org Research focuses on designing specific ligand environments around the yttrium center to control the selectivity and activity of the catalyst in polymerization and other organic transformations. rsc.org

Challenges in the broader research landscape include the need for more cost-effective and environmentally friendly synthesis routes. High-temperature solid-state reactions are often required, and researchers are investigating the use of fluxes or alternative, lower-temperature methods like pyrolysis to reduce production costs. researchgate.net Furthermore, ensuring a stable supply of high-purity yttrium, a critical rare earth element, remains a background challenge for the entire field. trueinsightsreports.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula H16O20S3Y2 B1583128 Yttrium(III) sulfate octahydrate CAS No. 7446-33-5

Properties

IUPAC Name

yttrium(3+);trisulfate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBXBIHFXZAMLA-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H16O20S3Y2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225470
Record name Sulfuric acid, yttrium(3+) salt (3:2), octahydrate
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Molecular Weight

610.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7446-33-5
Record name Sulfuric acid, yttrium(3+) salt (3:2), octahydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, yttrium(3+) salt (3:2), octahydrate
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Record name Yttrium(III) sulfate octahydrate
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Synthetic Methodologies and Preparation Protocols for Yttrium Iii Sulfate Octahydrate

Conventional Synthesis Routes

The traditional methods for producing yttrium(III) sulfate (B86663) octahydrate involve straightforward chemical reactions and purification techniques that have been well-established in the chemical industry.

Reaction of Yttrium Oxide with Sulfuric Acid

A common and direct method for synthesizing yttrium(III) sulfate is the reaction of yttrium oxide (Y₂O₃) with sulfuric acid (H₂SO₄). chemicalbook.comresearchgate.net This process involves dissolving yttrium oxide in a sulfuric acid solution. The reaction proceeds as follows:

Y₂O₃ + 3H₂SO₄ → Y₂(SO₄)₃ + 3H₂O

The resulting solution is then typically concentrated and cooled to allow for the crystallization of yttrium(III) sulfate octahydrate. The purity of the final product is largely dependent on the purity of the initial yttrium oxide and sulfuric acid.

ParameterCondition
ReactantsYttrium Oxide (Y₂O₃), Sulfuric Acid (H₂SO₄)
ProductYttrium(III) Sulfate (Y₂(SO₄)₃)
Subsequent StepCrystallization to form Y₂(SO₄)₃·8H₂O

Recovery and Purification from Natural Mineral Sources

Yttrium is often found in rare earth phosphate (B84403) minerals such as monazite (B576339) and xenotime. uodiyala.edu.iq The extraction and purification of yttrium from these ores involve several stages, ultimately leading to the production of high-purity yttrium compounds like this compound.

After the initial leaching of the ore with acids like sulfuric acid to bring the rare earth elements into solution, cation exchange chromatography is a crucial step for separating yttrium from other rare earth elements. chemicalbook.comgoogle.com In this process, the acidic solution containing the mixture of rare earth ions is passed through a column packed with a cation exchange resin.

The different rare earth ions, including yttrium, exhibit varying affinities for the resin. By carefully controlling the pH and using specific eluting agents, it is possible to selectively release the bound ions from the resin, thereby achieving separation. This technique is effective in isolating the yttrium fraction from the mixture. researchgate.net

TechniquePrincipleApplication
Cation Exchange ChromatographyDifferential affinity of ions for a solid resinSeparation of yttrium from other rare earth elements

Once a relatively pure yttrium solution is obtained, fractional crystallization can be employed to further enhance the purity of the yttrium sulfate. chemicalbook.comwikipedia.org This method relies on the differences in solubility of the sulfates of yttrium and any remaining impurities at various temperatures. wikipedia.org

The process involves dissolving the impure yttrium sulfate in a suitable solvent and then gradually cooling the solution or allowing the solvent to evaporate. As the conditions change, the least soluble component, ideally the yttrium sulfate, will crystallize out first, leaving the more soluble impurities in the solution. wikipedia.org This process can be repeated multiple times to achieve a high degree of purity.

Hydrothermal Synthesis Approaches for Yttrium Sulfate Compounds

Hydrothermal synthesis is a more advanced method that utilizes high-temperature and high-pressure water to facilitate chemical reactions and crystallization. uh.eduiust.ac.ir This technique offers excellent control over the size, morphology, and crystallinity of the resulting product.

Controlled Crystallization of Hydrated Yttrium Sulfates

In the context of yttrium sulfate, hydrothermal synthesis can be used to produce well-defined crystals of hydrated yttrium sulfates, including the octahydrate form. researchgate.net By carefully controlling the reaction temperature, pressure, and the concentration of reactants in an aqueous solution within a sealed vessel (autoclave), it is possible to influence the nucleation and growth of the crystals. iust.ac.irorientjchem.org

For instance, studies have shown that different hydrated forms of yttrium sulfate can be obtained by varying the hydrothermal conditions. researchgate.net This method is particularly valuable for producing materials with specific properties required for advanced applications.

Synthesis MethodKey ParametersOutcome
Hydrothermal SynthesisTemperature, Pressure, Reactant ConcentrationControlled crystallization of specific hydrated yttrium sulfate phases

Formation of Alkali Metal Yttrium Double Sulfates

Yttrium(III) sulfate is known to react with alkali metal sulfates to form crystalline double salts. wikipedia.org These reactions typically involve combining stoichiometric amounts of the respective sulfates in an aqueous solution. The general reaction schemes are as follows:

Y₂(SO₄)₃ + M₂SO₄ → 2 MY(SO₄)₂

Y₂(SO₄)₃ + 3 M₂SO₄ → 2 M₃Y(SO₄)₃

In these reactions, 'M' represents an alkali metal such as rubidium. wikipedia.org The formation of these double sulfates is a significant aspect of yttrium's coordination chemistry in sulfate systems.

Table 1: Formation of Alkali Metal Yttrium Double Sulfates

Reactants Product Formula Type of Double Salt
Yttrium(III) sulfate, Alkali metal sulfate (1:1 ratio) MY(SO₄)₂ Type I

Precipitation-Based Preparation Techniques

Precipitation is a fundamental technique used in the synthesis of yttrium compounds. It involves the formation of a solid yttrium-containing precursor from a solution. The choice of precipitating agent is crucial as it influences the properties of the resulting material.

Co-precipitation for Precursor Synthesis in Advanced Materials

Co-precipitation is a widely employed method for synthesizing complex, multi-element materials where a high degree of homogeneity is required at the atomic level. This technique is particularly valuable for producing precursors for advanced ceramics like yttrium aluminum garnet (YAG, Y₃Al₅O₁₂). korea.ac.krresearchgate.net

In a typical process, aqueous solutions of yttrium nitrate (B79036) and aluminum nitrate are mixed in the desired stoichiometric ratio. korea.ac.krsynsint.com A precipitating agent is then added to the solution, causing the simultaneous precipitation of yttrium and aluminum precursor compounds. The choice of precipitant significantly affects the precursor's composition, morphology, and subsequent conversion to the final ceramic phase upon calcination. korea.ac.kr For instance, using ammonium (B1175870) hydrogen carbonate can lead to a carbonate precursor that converts directly to pure YAG at a lower temperature (around 900°C) compared to a hydroxide (B78521) precursor formed with ammonia (B1221849) water, which may require 1000°C. korea.ac.kr

Table 2: Effect of Precipitant on YAG Precursor Synthesis

Precipitant Precursor Composition (Approximate) Conversion to YAG Sinterability of Resultant YAG Powder
Ammonia water Al(OH)₃·0.3[Y₂(OH)₅(NO₃)·3H₂O] korea.ac.kr Transforms to pure YAG at ~1000°C via an intermediate YAlO₃ phase. korea.ac.kr Poor due to severe agglomeration. korea.ac.kr

Solvent Extraction Methodologies for Yttrium Recovery in Sulfate Media

Solvent extraction, a hydrometallurgical process, is a crucial technique for the separation and purification of rare earth elements, including yttrium, from aqueous solutions. researchgate.netacs.org This method relies on the selective distribution of metal ions between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase containing a specific extractant.

Extraction from Industrial Waste Streams

The recovery of yttrium from industrial waste streams, such as sulfate leach solutions from deep-sea mud, presents a viable path for sourcing this valuable element. researchgate.net These waste streams are often acidic and contain a complex mixture of metals, necessitating a multi-step separation process.

A stepwise solvent extraction process has been developed to effectively recover yttrium from such challenging matrices. researchgate.net One approach involves a two-step extraction:

Iron and Acid Removal : The initial high-acid, iron-rich solution is treated with an organic system, such as N235 mixed with tributyl phosphate (TBP). This step selectively extracts sulfuric acid and iron, leaving yttrium in the aqueous raffinate and adjusting the pH to a suitable level for the next stage. researchgate.net

Yttrium Extraction : The raffinate from the first step is then subjected to a second extraction using a different organic system, for example, di-(2-ethylhexyl)phosphoric acid (P204) with TBP. researchgate.net This system extracts yttrium, although some iron may be co-extracted.

The loaded organic phase can then be selectively stripped to separate the co-extracted metals and recover yttrium. A sequential stripping process using sulfuric acid followed by oxalic acid can effectively separate iron and yield an enriched yttrium sulfate solution. researchgate.net This method has been shown to improve the recovery of yttrium significantly compared to precipitation alone. researchgate.net

Crystallographic and Structural Elucidation of Yttrium Iii Sulfate Octahydrate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive data on the atomic arrangement within a crystalline solid. Studies on yttrium(III) sulfate (B86663) octahydrate have successfully elucidated its crystal structure, confirming it is isostructural with the well-documented series of rare-earth sulfate octahydrates. iucr.org

Determination of Crystalline Phases and Unit Cell Parameters

Yttrium(III) sulfate octahydrate crystallizes in the monoclinic system. chemicalbook.comonetunnel.org Through single-crystal X-ray diffraction, the space group has been determined to be the centrosymmetric C2/c. iucr.org This structural determination has provided precise unit cell parameters that define the repeating unit of the crystal lattice. The structure is characterized by infinite layers that are parallel to the (101) plane. iucr.orgchemicalbook.comonetunnel.org

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a13.4802 (9) Å
b6.6846 (4) Å
c18.170 (1) Å
β102.100 (4)°
Volume1601.1 (2) ų
Z4
Data sourced from a 2003 study published in Acta Crystallographica. iucr.org

Analysis of the Yttrium Cation Coordination Environment

In this compound, the trivalent yttrium cation is coordinated by eight oxygen atoms. iucr.orgchemicalbook.comonetunnel.org These eight oxygen atoms originate from four water molecules and four sulfate groups, creating a [YO₈] coordination polyhedron. iucr.orgchemicalbook.comonetunnel.org The geometric arrangement of these oxygen atoms around the central yttrium ion is best described as a distorted square antiprism. iucr.orgchemicalbook.comonetunnel.org

The interaction between the yttrium cation and the coordinating oxygen atoms is defined by the specific bond lengths within the [YO₈] polyhedron. The Y-O interatomic distances have been determined to range from 2.275(3) Å to 2.468(3) Å. iucr.org The average Y-O bond distance is approximately 2.36 Å. iucr.org These distances are consistent with those observed in other yttrium-containing compounds and reflect the electrostatic interactions between the Y³⁺ cation and the oxygen ligands.

Bond Distance (Å)
Y—O12.378 (3)
Y—O22.338 (3)
Y—O32.355 (3)
Y—O42.468 (3)
Y—O122.348 (3)
Y—O132.275 (3)
Y—O212.357 (3)
Y—O21ⁱ2.357 (3)
Symmetry code: (i) x, -y+1/2, z-1/2. Data sourced from a 2003 study published in Acta Crystallographica. iucr.org

The [YO₈] polyhedra are interconnected through the sulfate anions, forming the infinite layers characteristic of this structure. There are two crystallographically distinct sulfate groups, (S1O₄)²⁻ and (S2O₄)²⁻, which differ in their bridging function. iucr.org The (S1O₄)²⁻ group acts as a bridge, linking to three different Y³⁺ cations. iucr.org In contrast, the (S2O₄)²⁻ group connects to only two Y³⁺ cations. iucr.org

Powder X-ray Diffraction (PXRD) Investigations

Powder X-ray diffraction is a valuable technique for phase identification and for assessing the crystallinity of bulk materials. For this compound, PXRD serves to confirm the identity of synthesized powders by comparing the experimental diffraction pattern to a reference pattern.

The reference powder diffraction pattern for Y₂(SO₄)₃·8H₂O is available in the Powder Diffraction File (PDF) database under the entry 00-031-1463. researchgate.net Experimental PXRD spectra of synthesized this compound samples show characteristic peaks that match this reference pattern, confirming the formation of the correct crystalline phase. researchgate.net This non-destructive technique is crucial for routine characterization and quality control of the compound in various applications.

Phase Identification and Crystallinity Assessment

This compound is a crystalline solid that has been well-characterized using single-crystal X-ray diffraction. It crystallizes in the monoclinic space group C2/c. The structure consists of infinite layers parallel to the (101) plane, with the repeating unit being [Y(H₂O)₄(SO₄)₃/₂]. These layers are interconnected solely through a network of medium-strength hydrogen bonds.

The trivalent yttrium cation is coordinated by eight oxygen atoms, four from sulfate groups and four from water molecules, forming a distorted square antiprism [YO₈]. iucr.orgchemicalbook.comiucr.org This compound is isostructural with other rare-earth sulfate octahydrates. iucr.org The crystal structure is composed of [Y(H₂O)₄(SO₄)₃/₂] units that form layers, which are then linked by hydrogen bonds. iucr.org

Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 13.639(3)
b (Å) 6.789(1)
c (Å) 18.188(4)
β (°) 101.99(3)
Z 4

Data obtained from single-crystal X-ray diffraction at 293 K. iucr.org

Temperature-Dependent Structural Transformations

The thermal behavior of this compound has been investigated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as well as high-temperature X-ray diffraction (HTXRD). The octahydrate form is stable up to approximately 120°C. mdpi.com Upon heating, it undergoes dehydration, losing its water molecules. Complete loss of water is reported to occur at 120°C. chemicalbook.com

Further heating leads to the decomposition of the anhydrous yttrium(III) sulfate at around 700°C. chemicalbook.com Studies on (Y₁₋ₓEuₓ)₂(SO₄)₃·8H₂O solid solutions show that between 120°C and 160°C, the peaks corresponding to the octahydrate phase diminish, and weak peaks of the anhydrous sulfate phase begin to appear. Above 160°C and up to 300°C, the formation of the anhydrous solid solution is observed. mdpi.com Upon cooling, the anhydrous sulfate can reabsorb a small amount of water. mdpi.com

Thermal Decomposition Stages of this compound

Temperature Range Event
~120°C - 160°C Dehydration begins, formation of anhydrous sulfate
>160°C Formation of homogeneous anhydrous yttrium(III) sulfate
~700°C Decomposition of anhydrous yttrium(III) sulfate

Data from thermal analysis studies. chemicalbook.commdpi.com

Hydration Structure of the Aqueous Yttrium(III) Ion

The structure of the hydrated yttrium(III) ion in aqueous solutions has been a subject of detailed investigation, employing advanced spectroscopic and scattering techniques to elucidate the coordination environment of the Y³⁺ ion.

Extended X-ray Absorption Fine-Structure Spectroscopy (EXAFS) Analysis

EXAFS studies have been instrumental in determining the local coordination environment of the Y³⁺ ion in aqueous solution. These studies consistently show that the yttrium(III) ion is hydrated by eight water molecules. researchgate.netacs.orgacs.orgslu.se The analysis of the EXAFS data reveals a slightly asymmetric distribution of the Y-O bond distances, with a centroid of the distribution at approximately 2.368(5) Å. researchgate.netacs.orgacs.orgslu.se The width of this distribution suggests a positional disorder of about 0.1 Å, in addition to the thermal vibrations of the Y-O bonds. researchgate.netacs.org An extensive X-ray absorption spectroscopy study on YBr₃·6H₂O aqueous solutions also concluded the existence of a symmetric polyhedron of water molecules around the yttrium(III) cations at a distance of 2.35 Å. capes.gov.br

Large Angle X-ray Scattering (LAXS) Characterization

LAXS experiments on aqueous yttrium(III) solutions corroborate the findings from EXAFS. The LAXS data provide a mean Y-O bond distance of 2.365(5) Å. researchgate.netacs.org These studies further reveal the presence of a second hydration sphere around the yttrium(III) ion.

Determination of Primary Hydration Sphere Coordination Number and Geometry

Both EXAFS and LAXS techniques consistently indicate that the primary hydration sphere of the aqueous yttrium(III) ion consists of eight water molecules. researchgate.netacs.orgacs.orgslu.se The geometry of this eight-coordinated aqua-ion is reported to be a distorted square antiprism. researchgate.netrsc.org This is in contrast to the lighter scandium(III) ion, which is also eight-coordinated but in a dicapped trigonal prismatic geometry. rsc.org The mean Y-O bond distance in the hydrated yttrium(III) ion in aqueous solution is determined to be around 2.365 Å to 2.368 Å. researchgate.netacs.orgacs.orgslu.sersc.org

Structural Parameters of the Primary Hydration Sphere of Aqueous Y³⁺

Parameter Value Technique
Coordination Number 8 EXAFS, LAXS
Geometry Distorted Square Antiprism EXAFS, LAXS
Mean Y-O Bond Distance 2.368(5) Å EXAFS
Mean Y-O Bond Distance 2.365(5) Å LAXS

Data from spectroscopic and scattering studies. researchgate.netacs.orgacs.orgslu.sersc.org

Characterization of Secondary Hydration Sphere Interactions

Evidence for a second hydration sphere is provided by LAXS data. researchgate.netacs.org This secondary sphere is composed of approximately 16 oxygen atoms at a mean Y···O distance of 4.40(4) Å. researchgate.netacs.orgrsc.org These water molecules are more diffusely arranged compared to those in the primary hydration sphere. researchgate.net The interaction between the primary and secondary hydration spheres occurs through hydrogen bonding.

Table of Compounds

Compound Name Chemical Formula
This compound Y₂(SO₄)₃·8H₂O
Yttrium(III) sulfate Y₂(SO₄)₃
Yttrium oxide Y₂O₃
Yttrium bromide hexahydrate YBr₃·6H₂O

Spectroscopic Characterization and Optical Properties Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within yttrium(III) sulfate (B86663) octahydrate and understanding their structural arrangement. peerj.com These methods probe the vibrational energy levels of the molecule, which are sensitive to bond strength, molecular symmetry, and intermolecular interactions, such as hydrogen bonding. princeton.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For yttrium(III) sulfate octahydrate, the IR spectrum is dominated by features from the sulfate anions (SO₄²⁻) and the water of hydration (H₂O).

The free sulfate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes, of which only two are IR active: the antisymmetric stretching (ν₃) and the bending (ν₄) modes. In the solid crystal lattice of this compound, the interaction with yttrium cations and water molecules lowers this symmetry, causing the otherwise IR-inactive symmetric stretching (ν₁) and bending (ν₂) modes to become visible and the degenerate modes to split into multiple bands.

The water molecules introduce distinct vibrational bands. These include the O-H stretching vibrations, typically appearing as a broad band in the 3000-3600 cm⁻¹ region, and the H-O-H bending (scissoring) vibration around 1600-1650 cm⁻¹. The broadness of the O-H stretching band is indicative of extensive hydrogen bonding within the crystal structure. Additional weaker bands corresponding to water librational modes (rocking, wagging, and twisting) can be observed at lower frequencies.

Table 1: Typical Infrared (IR) Absorption Bands for this compound
Wavenumber Range (cm⁻¹)AssignmentVibrational Mode
3000 - 3600Water O-H Stretchingν(H₂O)
1600 - 1650Water H-O-H Bendingδ(H₂O)
1050 - 1200Sulfate Antisymmetric Stretchingν₃(SO₄²⁻)
~980Sulfate Symmetric Stretching (activated by lower symmetry)ν₁(SO₄²⁻)
580 - 650Sulfate Antisymmetric Bendingν₄(SO₄²⁻)
~450Sulfate Symmetric Bending (activated by lower symmetry)ν₂(SO₄²⁻)

Raman spectroscopy provides complementary information to IR spectroscopy. In this technique, the sample is irradiated with a monochromatic laser, and the inelastically scattered light is analyzed. For the free sulfate ion, all four vibrational modes are Raman active. The most intense feature in the Raman spectrum of sulfate compounds is typically the sharp, strong ν₁ symmetric stretching mode, which appears around 991 cm⁻¹ in related sulfate minerals. nih.gov

In this compound, the ν₁ band remains a prominent feature. The ν₂ and ν₄ bending modes are also clearly observed. nih.gov The ν₃ antisymmetric stretching mode, which is strong in the IR spectrum, usually appears as a weaker set of bands in the Raman spectrum. Similar to the IR data, splitting of the degenerate ν₂, ν₃, and ν₄ modes can occur due to the reduced symmetry in the crystal. Water vibrations are also present but are generally weak in Raman spectra compared to the sulfate vibrations.

Table 2: Principal Raman Bands for this compound
Wavenumber Range (cm⁻¹)AssignmentVibrational Mode
~990Sulfate Symmetric Stretchingν₁(SO₄²⁻)
1100 - 1140Sulfate Antisymmetric Stretchingν₃(SO₄²⁻)
~620Sulfate Antisymmetric Bendingν₄(SO₄²⁻)
450 - 540Sulfate Symmetric Bendingν₂(SO₄²⁻)
3000 - 3600Water O-H Stretchingν(H₂O)

The vibrational spectra of yttrium(III) sulfate are highly sensitive to the degree of hydration. Changes in the number of water molecules in the crystal lattice alter the local environment of both the yttrium and sulfate ions. Dehydration studies show that as water molecules are removed, the O-H stretching and bending bands in the IR spectrum diminish and eventually disappear.

More subtly, the positions and splitting of the sulfate vibrational bands change with the hydration state. This is because the water molecules participate in a complex hydrogen-bonding network and also coordinate directly to the yttrium cation. The hydrated yttrium(III) ion is known to be coordinated by eight water molecules in aqueous solution. researchgate.net The loss of these coordinated and lattice water molecules changes the crystal field symmetry around the sulfate ions, leading to shifts in their vibrational frequencies. Terahertz and low-frequency Raman spectroscopy have been shown to be particularly sensitive to the lattice vibrations that directly involve the water of crystallization, making them powerful tools for differentiating between various hydrated forms. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Chemical Speciation

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of an absorbing atom. mdpi.com For this compound, XAS at the yttrium K-edge (around 17038 eV) provides detailed information about the oxidation state, coordination number, and bond distances of the yttrium atoms. sshade.euwashington.edu

The X-ray Absorption Near-Edge Structure (XANES) region refers to the features at and just above the absorption edge. It is highly sensitive to the formal oxidation state and the coordination geometry of the absorbing atom. researchgate.net For all yttrium compounds, including this compound, the position of the absorption edge confirms the +3 oxidation state of yttrium. mdpi.comresearchgate.net

The shape of the XANES spectrum, including the intensity of the main absorption peak (often called the "white line") and the positions of post-edge resonances, serves as a fingerprint for the local coordination environment. researchgate.net Studies on various yttrium-bearing compounds have shown that these spectral features are sensitive to the coordination number (CN) of the yttrium ion. researchgate.net In this compound, the yttrium ion is coordinated by oxygen atoms from both sulfate groups and water molecules. The XANES spectrum is consistent with a high coordination number, typically eight, which is characteristic for the hydrated yttrium ion. researchgate.net

Table 3: General Features of Yttrium K-edge XANES Spectra and Their Interpretation
Spectral FeatureApproximate Energy (eV)Interpretation
Absorption Edge (Y K-edge)~17038Corresponds to the binding energy of Y 1s electrons; position confirms Y³⁺ oxidation state. sshade.eu
Main Absorption Peak (White Line)~17056Relates to the transition of a 1s electron to unoccupied p-states. Its shape and intensity are sensitive to the coordination environment. researchgate.net
Post-edge Resonances>17060Result from the scattering of the ejected photoelectron by neighboring atoms. Their positions and shapes are dependent on the coordination number and geometry. researchgate.netresearchgate.net

In cases where a sample is not a pure, homogeneous powder, micro-analytical techniques are required. Micro-focus X-ray Fluorescence (μXRF) mapping can provide high-resolution maps of the elemental distribution across a sample's surface. nih.govresearchgate.net This technique scans a tightly focused X-ray beam across the sample and detects the characteristic fluorescence X-rays emitted by each element. researchgate.net

By combining μXRF with XANES, it is possible to perform micro-XANES analysis. anl.gov This involves collecting a full XANES spectrum at specific points of interest on the sample, identified by the μXRF map. rsc.org This combined approach is invaluable for studying heterogeneous systems. For example, in a partially dehydrated sample of yttrium(III) sulfate, μXRF could map the distribution of yttrium, and subsequent micro-XANES measurements could determine the yttrium coordination environment in different regions, distinguishing between the fully octahydrated phase and areas where dehydration has occurred. anl.gov This allows for a spatially resolved speciation of yttrium, providing a direct link between chemical composition and local molecular structure on a microscopic scale. esrf.fr

Photoluminescence Spectroscopy of Doped Yttrium Sulfate Systems

This compound (Y₂(SO₄)₃·8H₂O) presents a viable host material for lanthanide ions to create luminescent materials. The doping of this hydrated sulfate lattice with optically active lanthanide ions, such as Europium(III) (Eu³⁺), allows for the generation of characteristic light emissions under ultraviolet excitation. The study of these systems is crucial for understanding the interplay between the host matrix, the dopant ion, and the resulting optical phenomena.

When Eu³⁺ ions are incorporated into the this compound lattice, they typically substitute the Y³⁺ ions. Due to the shielding of the 4f electrons, the resulting materials exhibit sharp, line-like emission spectra characteristic of the Eu³⁺ ion. The luminescence of Eu³⁺ is primarily composed of transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁵D₀ → ⁷Fₙ, where n = 0, 1, 2, 3, 4).

The emission spectrum is typically dominated by the ⁵D₀ → ⁷F₂ transition, which is responsible for a brilliant red color, usually observed in the 610-625 nm range. fliphtml5.com This transition is known as a "hypersensitive" transition, meaning its intensity is highly dependent on the local symmetry of the crystal field around the Eu³⁺ ion. fliphtml5.com A low-symmetry environment, often found in host lattices, leads to a more intense ⁵D₀ → ⁷F₂ emission. fliphtml5.com In contrast, the ⁵D₀ → ⁷F₁ transition, which appears in the orange part of the spectrum (around 585-600 nm), is a magnetic dipole transition and its intensity is largely independent of the host environment. fliphtml5.com The ratio of the intensity of the ⁵D₀ → ⁷F₂ transition to that of the ⁵D₀ → ⁷F₁ transition is often used as a probe of the symmetry of the lanthanide ion's site in the host material.

Other transitions, such as ⁵D₀ → ⁷F₀ (577-581 nm), ⁵D₀ → ⁷F₃ (640-655 nm), and ⁵D₀ → ⁷F₄ (680-710 nm), are generally much weaker in intensity. fliphtml5.com The presence of eight water molecules (octahydrate) in the crystal structure is a significant factor, as the O-H vibrations from the water molecules are efficient quenchers of Eu³⁺ luminescence, leading to non-radiative de-excitation and potentially lower quantum yields compared to anhydrous materials.

Table 1: General Features of Eu³⁺ Photoluminescent Transitions

TransitionSpectroscopic OriginTypical Wavelength Region (nm)General IntensitySensitivity to Local Environment
⁵D₀ → ⁷F₀ Electric Dipole (Forbidden)577 - 581Very WeakAbsent in high symmetry sites
⁵D₀ → ⁷F₁ Magnetic Dipole585 - 600StrongLargely independent of environment
⁵D₀ → ⁷F₂ Electric Dipole (Hypersensitive)610 - 625Very StrongHighly sensitive; absent if ion is on an inversion center
⁵D₀ → ⁷F₃ Electric Dipole (Forbidden)640 - 655Very WeakEnvironment-sensitive
⁵D₀ → ⁷F₄ Electric Dipole680 - 710Medium to StrongEnvironment-sensitive
Data sourced from general spectroscopic principles of Eu³⁺ ions. fliphtml5.com

Dopant Concentration: The concentration of the Eu³⁺ dopant is a critical factor. As the concentration of Eu³⁺ increases from a low level, the luminescence intensity generally increases because more emitting centers are present. However, after reaching an optimal concentration, the intensity begins to decrease. This phenomenon, known as concentration quenching , occurs because the average distance between the Eu³⁺ ions becomes short enough for non-radiative energy transfer to occur between them, which quenches the luminescence. For many Eu³⁺-doped phosphors, the optimal concentration is typically found to be a few mole percent. mdpi.com

Heat Treatment/Annealing: The thermal treatment of the synthesized powder has a profound impact on its luminescent properties. For this compound, heating will initiate dehydration. researchgate.net The removal of water molecules from the coordination sphere of the Eu³⁺ ion is expected to significantly increase luminescence intensity by reducing non-radiative decay pathways caused by O-H vibrational quenching. Further heating can lead to the decomposition of the sulfate into an oxysulfate and eventually into yttrium oxide (Y₂O₃) at very high temperatures. researchgate.net Each of these host lattices (hydrated sulfate, anhydrous sulfate, oxysulfate, oxide) provides a different crystal field environment for the Eu³⁺ ion, which will alter the emission spectra and luminescence efficiency. The temperature and duration of annealing must be carefully controlled to achieve the desired phase and maximize brightness.

Synthesis Method: The choice of synthesis method (e.g., co-precipitation, sol-gel, hydrothermal) influences the particle size, morphology, crystallinity, and the homogeneity of the dopant distribution within the host lattice. These factors, in turn, affect the photoluminescent characteristics. A method that produces uniform, small particles with a homogenous distribution of Eu³⁺ ions and good crystallinity is generally desired for achieving high luminescence efficiency.

Table 2: Expected Influence of Synthesis Parameters on Eu³⁺:Y₂(SO₄)₃·8H₂O Photoluminescence

ParameterGeneral EffectRationale
Eu³⁺ Concentration Intensity increases to an optimum, then decreases.Initial increase due to more emitters; decrease due to concentration quenching. mdpi.com
Annealing Temperature Intensity generally increases with temperature.Removal of coordinated water molecules reduces non-radiative quenching. Phase transitions to anhydrous sulfate or oxysulfate alter the crystal field, which can enhance emission. researchgate.net
Excitation Wavelength Optimal excitation exists.Efficient excitation often occurs via an O²⁻ → Eu³⁺ charge transfer band in the UV region or via direct f-f absorption lines of Eu³⁺.
This table describes general trends observed in luminescent material synthesis. semanticscholar.org

Thermal Behavior and Decomposition Mechanism Studies

Thermogravimetric Analysis (TGA) for Mass Loss and Dehydration

Thermogravimetric Analysis (TGA) is employed to continuously measure the mass of a sample as it is subjected to a controlled temperature program. For yttrium(III) sulfate (B86663) octahydrate, TGA reveals distinct stages of mass loss corresponding to dehydration and subsequent decomposition.

The removal of the eight water molecules of hydration from Y₂(SO₄)₃·8H₂O does not occur in a single step but rather through a series of intermediate hydrates. osti.gov The initial weight loss, signaling the start of dehydration, can begin at temperatures as low as 40°C. osti.gov The entire dehydration process is typically completed at higher temperatures, leading to the formation of the anhydrous yttrium(III) sulfate, Y₂(SO₄)₃. osti.gov

Studies on various rare earth sulfate hydrates, including yttrium, have shown that the first weight loss events occur between 40°C and 110°C. osti.gov The formation of the fully anhydrous salt is observed in the temperature range of 155°C to 295°C. osti.gov Some sources indicate a significant dehydration event occurs around 120°C, which likely corresponds to the loss of most or all of the water of hydration. chemicalbook.comaez.com.tr The total theoretical mass loss corresponding to the removal of all eight water molecules is approximately 23.6%.

Table 1: TGA Dehydration Stages of Yttrium(III) Sulfate Octahydrate This table is representative of typical findings; specific transition temperatures can vary based on heating rate and atmospheric conditions.

Temperature Range (°C)ProcessProductTheoretical Mass Loss (%)
40 - 110Initial DehydrationIntermediate HydratesVariable
~120Major DehydrationAnhydrous Y₂(SO₄)₃~23.6% (Total)
155 - 295Final DehydrationAnhydrous Y₂(SO₄)₃~23.6% (Total)

Following complete dehydration, the resulting anhydrous yttrium(III) sulfate remains stable over a significant temperature range. Decomposition begins at approximately 700°C. chemicalbook.com The high-temperature decomposition of anhydrous yttrium(III) sulfate proceeds to form yttrium oxide (Y₂O₃) as the final solid product. fishersci.comresearchgate.net This process involves the release of sulfur oxides, primarily sulfur trioxide (SO₃) and its dissociation products. fishersci.com

For many rare earth sulfates, the decomposition from the anhydrous sulfate to the oxide is not direct but involves the formation of a stable intermediate oxysulfate. The likely decomposition pathway for yttrium(III) sulfate is:

Formation of Yttrium Oxysulfate: Y₂(SO₄)₃(s) → Y₂O₂SO₄(s) + 2SO₃(g)

Decomposition of Yttrium Oxysulfate: Y₂O₂SO₄(s) → Y₂O₃(s) + SO₃(g)

This multi-step decomposition occurs at temperatures above 700°C. chemicalbook.com

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies the temperatures at which thermal transitions occur and whether they are endothermic (absorbing heat) or exothermic (releasing heat).

For this compound, the DSC curve would show a series of endothermic peaks corresponding to the stepwise dehydration observed in TGA. Each peak represents the energy required to remove water molecules from the crystal lattice. Following dehydration, a large endothermic event at much higher temperatures (above 700°C) would signify the decomposition of anhydrous yttrium(III) sulfate into yttrium oxide.

Table 2: Expected DSC Thermal Events for this compound This table outlines the expected thermal events based on TGA data.

Temperature Range (°C)Associated EventType of Thermal Event
40 - 295Stepwise DehydrationMultiple Endothermic Peaks
> 700Decomposition of Y₂(SO₄)₃Endothermic Peak(s)

In Situ X-ray Diffraction during Thermal Treatment for Phase Transitions

In situ X-ray diffraction (XRD) is a powerful technique for studying crystalline phase transitions as they occur during heating. researchgate.net By collecting XRD patterns at various temperatures, one can identify the specific crystal structures of the intermediate and final products formed during the thermal decomposition of this compound.

While specific in situ XRD studies on the complete thermal decomposition of Y₂(SO₄)₃·8H₂O are not widely detailed in public literature, the methodology is well-established for analyzing such processes. elsevierpure.com An in situ XRD experiment would be expected to reveal the following transformations:

The initial pattern would match that of monoclinic this compound. chemicalbook.com

As the temperature increases through the dehydration range (40-295°C), new diffraction patterns would emerge, corresponding to the formation of lower hydrates and ultimately the crystalline structure of anhydrous Y₂(SO₄)₃.

At temperatures above 700°C, the peaks for anhydrous yttrium sulfate would disappear and be replaced by patterns corresponding to the intermediate yttrium oxysulfate (Y₂O₂SO₄).

Finally, at the highest temperatures, the pattern would resolve to that of the stable, C-type cubic structure of yttrium oxide (Y₂O₃), confirming the final decomposition product. researchgate.net

This technique provides direct evidence for the proposed decomposition pathways and confirms the identity of the solid-state phases throughout the thermal treatment process.

Solution Chemistry and Aqueous System Behavior

Solubility Research in Water and Acidic Solutions

Yttrium(III) sulfate (B86663) is a moderately water-soluble and acid-soluble yttrium source. americanelements.com Most metal sulfate compounds are readily soluble in water, which is a characteristic that is utilized in applications like water treatment. americanelements.com The dissolution in concentrated sulfuric acid results in the formation of Y(HSO₄)₃. wikipedia.org

A notable characteristic of yttrium(III) sulfate octahydrate is its inverse relationship between solubility in water and temperature; its solubility decreases as the temperature increases. americanelements.comwikipedia.orgresearchgate.netwikipedia.orgusgs.gov This behavior is somewhat uncommon for sulfate salts. The octahydrate form loses its water molecules at 120°C. wikipedia.org

Solubility of Yttrium(III) Sulfate in Water

Temperature (°C) Solubility ( g/100g H₂O)
16 7.47
20 8.05
30 7.67

(Data sourced from multiple references)

Formation of Double Salts and Complex Species in Aqueous Media

In aqueous solutions, yttrium sulfate is known to form double salts, particularly with alkali metal sulfates. wikipedia.org These double salts typically have the general formulas MY(SO₄)₂ and M₃Y(SO₄)₃, where M represents an alkali metal. wikipedia.org

Furthermore, yttrium(III) ions form complex species in sulfate-containing solutions. The formation of inner-sphere sulfate complexes of the type LnSO₄⁺ (where Ln is a lanthanide or yttrium) has been observed and influences the composition of equilibrium phases during the co-crystallization of rare earth sulfates. In environments with high sulfate concentrations, YREE (Yttrium and Rare Earth Elements) complexation with sulfate can become significant. americanelements.com Studies have been conducted to measure the stability constants of these monosulfato-complexes. americanelements.com

Thermodynamic Modeling of Rare Earth Sulfate Aqueous Systems

To predict and understand the behavior of rare earth elements like yttrium in aqueous sulfate solutions, thermodynamic models are employed. These models are essential for designing and optimizing chemical processes for REE recovery and for understanding their mobility in environmental systems. The Pitzer equations are a cornerstone for these models, providing a framework to describe the behavior of ions in electrolyte solutions up to high concentrations. wikipedia.org

The Mixed-Solvent Electrolyte (MSE) model is a sophisticated thermodynamic framework used to calculate phase equilibria and speciation in complex electrolyte systems. researchgate.net This model has been applied to aqueous systems containing rare earth sulfates to model their phase behavior over wide concentration and temperature ranges. acs.org The MSE model combines terms that account for long-range electrostatic interactions, short-range interactions, and specific ionic interactions to accurately reproduce solid-liquid, vapor-liquid, and liquid-liquid equilibria. researchgate.net While extensive investigations into REE₂(SO₄)₃–H₂O systems are ongoing to refine the data within the REE sulfate MSE databank, specific Pitzer parameters for yttrium(III) sulfate are not widely published. researchgate.netresearchgate.net

Solid-liquid phase equilibria are fundamental to understanding crystallization processes. Phase diagrams, which plot temperature against composition, are used to map the conditions under which different solid phases are stable. researchgate.net For yttrium(III) sulfate, the stable solid phase in contact with an aqueous solution can change depending on conditions. For instance, in ternary systems of Y₂(SO₄)₃-H₂O-alcohol, both the octahydrate (Y₂(SO₄)₃·8H₂O) and the anhydrous form (Y₂(SO₄)₃) have been identified as stable solid phases at 23°C, depending on the alcohol concentration. researchgate.net

Interactions with Other Ionic Species and Ligands in Solution

The behavior of yttrium(III) sulfate in solution is also influenced by the presence of other ions and ligands. Yttrium ions can form complexes with various inorganic anions. For example, in solutions containing chloride or nitrate (B79036) ions, yttrium can form chloro- and nitrato-complexes. The stability constant (log K) for the formation of the YSO₄⁺ complex has been a subject of study to better understand yttrium speciation in sulfate-rich waters. americanelements.com The formation constant, Kƒ, is a measure of the strength of the interaction between the central ion and its ligands, with a larger value indicating a more stable complex. libretexts.orgwikipedia.org

Advanced Analytical and Characterization Techniques in Research

Elemental Composition Analysis (e.g., Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES))

Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a powerful tool for determining the elemental composition of materials with high accuracy and sensitivity. youtube.com In the context of yttrium compounds, such as yttrium oxide, ICP-OES is utilized to quantify trace element impurities, ensuring the high purity required for its various advanced applications. spectro.com This technique is well-suited for large-scale analyses and can simultaneously measure a wide array of elements. youtube.com

For yttrium(III) sulfate (B86663) octahydrate, ICP-OES can be employed to verify the stoichiometric ratios of yttrium, sulfur, and oxygen, as well as to detect any metallic impurities. The process involves introducing a sample into an argon plasma, which excites the atoms and causes them to emit light at characteristic wavelengths. By measuring the intensity of this emitted light, the concentration of each element can be determined. Yttrium itself is often used as an internal standard in ICP-OES analyses to correct for variations in the plasma and improve the accuracy of the measurements for other elements. researchgate.net

A typical, albeit illustrative, ICP-OES analysis of a high-purity yttrium(III) sulfate octahydrate sample might yield the following results, confirming the major elemental constituents and quantifying trace impurities.

Table 1: Illustrative ICP-OES Data for this compound

ElementWavelength (nm)Measured Concentration (mg/L)Method Detection Limit (mg/L)
Y371.029998.50.001
S180.669320.10.01
Fe259.940<0.10.005
Ca317.933<0.50.01
Mg285.213<0.10.001

Note: This data is for illustrative purposes and does not represent actual experimental results.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Doped Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org While pure yttrium(III) sulfate is EPR silent due to the absence of unpaired electrons in Y³⁺, the introduction of paramagnetic dopants allows for detailed investigation using EPR. This method provides insights into the local environment, symmetry, and electronic structure of the paramagnetic centers within the yttrium sulfate host lattice. unipg.ituniversite-paris-saclay.fr

In research, yttrium compounds are often doped with paramagnetic ions, such as those from the lanthanide series or transition metals, to imbue them with specific magnetic or optical properties. For instance, studies on erbium-doped yttrium orthophosphate have utilized EPR to determine crystal-field levels and g-factors, which are crucial for applications in quantum electronics. univr.it Similar studies on doped this compound would involve irradiating the sample with microwaves in the presence of a strong magnetic field and measuring the absorption of the microwaves by the unpaired electrons of the dopant ions. libretexts.org

The resulting EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment and the nature of the chemical bonds around the paramagnetic dopant.

Table 2: Hypothetical EPR Parameters for a Doped Yttrium(III) Sulfate System

Dopant Iong-factor (g_parallel)g-factor (g_perpendicular)Hyperfine Coupling Constant (A) (MHz)
Cu²⁺2.352.08150
Gd³⁺2.002.00-
Mn²⁺2.012.0195

Note: This data is hypothetical and serves to illustrate the type of information obtained from EPR studies.

Microscopic Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for characterizing the morphology, crystal structure, and microstructure of this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface. In the case of this compound, which forms small, reddish-white monoclinic crystals, SEM can be used to visualize the crystal habit, size distribution, and surface topography. chemicalbook.comchemicalbook.com This information is critical for understanding the crystallization process and the physical properties of the powder.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the examination of the internal structure of the crystals. With TEM, it is possible to observe crystal defects, grain boundaries, and even the atomic lattice of this compound. The compound consists of infinite layers parallel to the (101) plane, and these layers are linked by hydrogen bonds. iucr.org TEM can provide direct visualization of these layered structures and any stacking faults or dislocations that may be present.

Energy Dispersive X-ray (EDX) Analysis for Elemental Mapping

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM or TEM, is a technique used for elemental analysis and chemical characterization. nih.gov When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. nih.gov By detecting and analyzing the energy of these X-rays, an elemental map of the sample's surface can be created. jeol.com

For this compound, EDX analysis can confirm the presence and distribution of yttrium, sulfur, and oxygen within the crystals. rsc.org This is particularly useful for identifying any elemental segregation or the presence of impurities. For example, if the synthesis process resulted in an uneven distribution of elements, EDX mapping would reveal this heterogeneity. youtube.com In doped systems, EDX can map the distribution of the dopant element within the host yttrium sulfate crystal, providing valuable information on the homogeneity of the doping. The technique can be applied to generate qualitative line scans or full quantitative compositional maps. rsc.org

Academic and Research Applications of Yttrium Iii Sulfate Octahydrate in Materials Science

Precursor in Luminescent Material Synthesis

Yttrium(III) sulfate (B86663) octahydrate is a crucial starting material in the production of a variety of luminescent materials, which are substances that emit light when excited by an external energy source. These materials are integral to modern lighting and display technologies.

Yttrium-Based Phosphors for Lighting Applications (LEDs, Fluorescent Lamps)

Yttrium-based phosphors are essential for the performance of light-emitting diodes (LEDs) and fluorescent lamps. acs.orgmdpi.com Yttrium(III) sulfate octahydrate serves as a precursor for synthesizing yttrium oxide (Y2O3), a common host material for rare-earth dopants that produce visible light. For instance, europium-doped yttrium oxide (Y2O3:Eu³⁺) is a well-known red phosphor. The synthesis often involves dissolving yttrium(III) sulfate in a solution, followed by precipitation and calcination to form the desired phosphor powder. researchgate.netresearchgate.net The characteristics of the resulting phosphor, such as particle size and luminescence intensity, are highly dependent on the synthesis conditions. researchgate.net

In fluorescent lamps, yttrium-containing phosphors are used to convert the ultraviolet radiation generated by mercury vapor into visible light. google.comyoutube.com The stability of these phosphors in the aqueous slurries used for coating the inside of the lamp tubes is critical for manufacturing uniform and long-lasting products. google.com

Table 1: Yttrium-Based Phosphors and Their Applications

Phosphor Host Dopant Emission Color Application
Yttrium Oxide (Y2O3) Europium (Eu³⁺) Red LEDs, Fluorescent Lamps
Yttrium Vanadate (YVO4) Europium (Eu³⁺) Red High-Pressure Mercury Lamps
Yttrium Aluminum Garnet (YAG) Cerium (Ce³⁺) Yellow-Green White LEDs
Sodium Yttrium Fluoride (B91410) (NaYF4) Ytterbium (Yb³⁺), Erbium (Er³⁺) Green (Upconversion) Bio-imaging, Lasers

Dopant Host Materials for Optoelectronic Devices

Yttrium oxide, derived from precursors like this compound, is an excellent host material for various rare-earth dopants used in optoelectronic devices. mdpi.com Its high dielectric constant and thermal stability make it suitable for these applications. mdpi.comresearchgate.net When doped with specific rare-earth ions, yttrium oxide nanoparticles can be used in waveguides, lasers, and sensors. researchgate.net The synthesis method, such as hydrothermal synthesis or co-precipitation, plays a significant role in determining the morphology and size of the nanoparticles, which in turn affects their optical properties. mdpi.comorientjchem.org

Role in Laser Technology Development and Materials Fabrication

Yttrium compounds are fundamental to the development of solid-state lasers, with Yttrium Aluminum Garnet (YAG) being the most prominent example.

Yttrium Aluminum Garnet (YAG) Laser Crystal Production

Yttrium Aluminum Garnet (Y3Al5O12), commonly known as YAG, is a synthetic crystalline material widely used as a host for laser ions. unimi.itwikipedia.org While yttrium oxide is a primary raw material for YAG crystal growth, yttrium(III) sulfate can be used in various synthesis routes to produce the precursor powders. sheragems.comimim.pl These methods include solid-state reaction, sol-gel processing, and co-precipitation. sheragems.com The YAG host is mechanically robust, hard, and optically isotropic, making it an ideal material for laser applications. unimi.it

The production of YAG crystals often involves the Czochralski method, where the raw materials, including yttrium oxide derived from the sulfate, are melted in a crucible, and a seed crystal is used to grow a large single crystal. unimi.it YAG can be doped with various rare-earth elements to create laser gain media for different wavelengths. wikipedia.org

Table 2: Common Dopants for YAG Laser Crystals

Dopant Ion Laser Wavelength Common Applications
Neodymium (Nd³⁺) 1064 nm Material processing, medicine, range finding
Ytterbium (Yb³⁺) 1030 nm High-power diode-pumped lasers
Erbium (Er³⁺) 2940 nm Medical and dental procedures
Thulium (Tm³⁺) 2010 nm Medical surgery, meteorology
Chromium (Cr⁴⁺) 1350-1550 nm Tunable lasers, Q-switching

Catalytic Applications in Chemical Synthesis

The catalytic properties of yttrium compounds are an area of active research, with potential applications in various organic reactions.

Investigation in Dehydration Reactions of Alcohols

Yttrium-based catalysts have been investigated for their potential in the dehydration of alcohols to form alkenes, a crucial process in the chemical industry. hw.ac.ukhw.ac.uk While research in this specific area using this compound is emerging, the catalytic activity of yttrium compounds in other reactions suggests their potential. For example, yttrium-modified cobalt oxides have shown enhanced catalytic activity in the combustion of hydrocarbons. nih.gov The addition of yttrium can lead to smaller crystallite sizes, larger surface areas, and more oxygen vacancies, which are all factors that can enhance catalytic performance. nih.gov Yttrium triflate, a related yttrium salt, has been used to catalyze the synthesis of α-aminophosphonates. nih.gov The dehydration of alcohols is often catalyzed by Lewis acids, and yttrium(III) ions can function as such. hw.ac.ukresearchgate.net Further research may explore the direct use of yttrium(III) sulfate or its derivatives as catalysts for alcohol dehydration.

Research in Polymerization Processes

This compound serves as a valuable precursor in the synthesis of sophisticated yttrium-based catalysts employed in polymerization research. While not typically used directly in the polymerization reaction, its role as a water-soluble source of yttrium is crucial for creating the active catalytic species. Research has increasingly focused on yttrium(III) complexes for the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polymers. reprap.comresearchgate.net

These yttrium-based catalysts are particularly effective in the controlled synthesis of polyesters like polylactide (PLA) and polyhydroxybutyrate (B1163853) (PHB). reprap.comrsc.org The goal of this research is to design catalyst systems with specific ligand environments that allow for precise control over the polymer's molecular weight and physical properties. reprap.com Simple yttrium salts, such as yttrium chloride, have demonstrated high activity in the ring-opening copolymerization of epoxides and cyclic anhydrides, underscoring the potential of using fundamental yttrium sources like the sulfate salt to generate these active catalysts. nih.govresearchgate.net

The development of well-defined, discrete yttrium complexes, which can be synthesized from starting materials like this compound, represents a significant step toward the rational design of highly selective catalysts for the production of commercially important and environmentally friendly polymers. reprap.com The performance of these catalysts is influenced by the specific ligands attached to the yttrium center, which in turn affects the polymerization rate and the characteristics of the resulting polymer. reprap.comacs.org

Table 1: Research Findings on Yttrium-Based Catalysts in Ring-Opening Polymerization

Catalyst Precursor TypeMonomer(s)Resulting PolymerKey Research FindingReference(s)
Yttrium(III) Amide Complexesrac-LactideAtactic/Heterotactic PolylactideThe catalyst exhibits high rates and good control for lactide polymerization, with stereoselectivity influenced by the solvent. researchgate.net
Yttrium(III) Alkoxide ComplexesL-LactidePoly(L-lactide)The polymerization rate is first order in both monomer and initiator, demonstrating controlled polymerization. acs.org
Yttrium Phosphasalen Initiatorsrac-LactideIso-selective PolylactideThe ligand structure enables access to high iso-selectivities (Pi = 0.84), showcasing excellent rates and stereocontrol. acs.org
Simple Yttrium Chloride SaltsEpoxides + Cyclic AnhydridesAliphatic PolyestersSimple yttrium salts can act as highly active and controlled catalysts, producing high molecular weight polymers with low dispersity. nih.govresearchgate.net

Role in Petrochemical and Automotive Catalysis Research

In the fields of petrochemical and automotive catalysis, this compound functions primarily as a precursor to yttrium oxide (Y₂O₃), a critical component for enhancing catalyst performance and durability. The thermal decomposition of yttrium sulfate yields yttria, which is then incorporated into various catalytic systems.

Petrochemical Catalysis: In petrochemical processes such as the dry reforming of methane (B114726) (MDR), yttria is used as a promoter for cobalt-based catalysts supported on mesoporous alumina (B75360). researchgate.net The addition of yttrium enhances the dispersion of the active metal (cobalt) and strengthens the metal-support interaction. researchgate.net This leads to improved catalytic activity and stability. For instance, a catalyst with 3 wt.% yttrium loading demonstrated the highest conversion for both methane (CH₄) and carbon dioxide (CO₂), reaching 85.8% and 90.5%, respectively. researchgate.net The presence of the yttria promoter also helps to reduce the amount of carbon deposition on the catalyst surface, a common cause of deactivation. researchgate.net

Automotive Catalysis: In automotive exhaust systems, yttria plays a vital role in three-way catalysts (TWCs), which are essential for converting harmful pollutants (NOx, CO, and unburned hydrocarbons) into less harmful substances. tytlabs.co.jp Yttria is added to improve the thermal stability of the high-surface-area alumina support, preventing it from sintering at the high temperatures experienced during engine operation. stanfordmaterials.com Furthermore, yttria is a component of oxygen storage/release materials, often in combination with ceria (CeO₂). These materials buffer against fluctuations in the air-to-fuel ratio, ensuring the catalyst operates at maximum efficiency. tytlabs.co.jp this compound provides a reliable method for introducing the required yttria into these advanced automotive catalyst formulations.

Advanced Materials Science and Engineering Precursors

This compound is a key precursor material in the synthesis of a variety of advanced materials, primarily through its conversion to yttrium oxide (Y₂O₃), also known as yttria. Its solubility and subsequent thermal decomposition to the highly stable oxide make it an important compound in materials science and engineering.

Fabrication of Structural Ceramics

Yttrium oxide, derived from precursors like this compound, is integral to the production of advanced structural ceramics. Yttria's high melting point, chemical resistance, and thermal stability enhance the mechanical properties and wear resistance of ceramic components. stanfordmaterials.com

One of its primary functions is as a sintering additive. stanfordmaterials.com The addition of yttria to ceramic powders allows for densification to occur at lower temperatures during the sintering process. This reduction in required heat minimizes the risk of defects like cracks and voids, leading to a stronger, more durable final ceramic product. stanfordmaterials.com Yttria powder, which can be produced from yttrium sulfate, is used to prepare ceramic slurries for manufacturing processes like investment casting for high-performance applications. researchgate.net

Development of Optical Glasses

In the field of optical materials, this compound serves as a precursor for introducing yttria into glass formulations, thereby modifying their optical and structural properties. The addition of yttrium can significantly improve the glass-forming ability (GFA) of certain alloys, such as Fe-based and Zr-based bulk metallic glasses.

Research indicates that yttrium enhances GFA through two main mechanisms:

Destabilizing Competing Crystalline Phases: Yttrium additions can suppress the formation of unwanted crystalline structures during cooling, which allows a glassy, amorphous state to be retained.

Scavenging Impurities: Yttrium acts as an oxygen scavenger, reacting with oxygen impurities in the melt to form stable yttrium oxides. This purifies the undercooled liquid, stabilizing the liquid phase and preventing crystallization.

This compound can be incorporated into the glass manufacturing process, such as in sol-gel synthesis, where it serves as a soluble yttrium source that is later converted to yttria within the final glass matrix. wikipedia.org

Application in Electrical Components and Photo-Optical Materials

The properties of yttria (Y₂O₃), derived from this compound, make it suitable for various electrical and photo-optical applications.

Electrical Components: Yttria is valued as a dielectric material. Thin films of yttrium oxide exhibit a high dielectric constant (κ), with reported values reaching up to 15. researchgate.net This property makes it a candidate for use as an insulator layer in capacitors and other microelectronic devices. The structural quality of these films, which can be deposited via methods like laser ablation, is highly dependent on the deposition temperature. researchgate.net

Photo-Optical Materials: Yttrium compounds are fundamental to the creation of various photo-optical materials. Yttrium oxide is used as a host material for rare-earth dopants to create phosphors used in lighting and displays. Additionally, yttrium oxyfluoride (YOF), synthesized from yttrium precursors, is gaining attention for its high resistance to plasma erosion, making it a valuable coating material for components used in semiconductor manufacturing equipment. mdpi.com

Synthesis of Yttria-Stabilized Zirconia (YSZ) Films and Coatings

This compound is a vital precursor for synthesizing yttria-stabilized zirconia (YSZ), one of the most important engineered ceramics. YSZ is used extensively for applications demanding high thermal stability and toughness, such as thermal barrier coatings on jet engine blades, electrolytes in solid oxide fuel cells (SOFCs), and biocompatible dental implants. stanfordmaterials.comnitrkl.ac.in

Pure zirconia (ZrO₂) undergoes a destructive phase transformation from a tetragonal to a monoclinic structure upon cooling, which involves a volume expansion that leads to cracking. stanfordmaterials.com The addition of yttria (Y₂O₃) stabilizes the high-temperature tetragonal or cubic phase at room temperature, preventing this failure. stanfordmaterials.com

Synthesis methods such as co-precipitation and sol-gel are commonly used to produce YSZ powders. dergipark.org.trscielo.br These processes require a water-soluble yttrium salt, like this compound, which is mixed with a zirconium salt solution. The salts are then co-precipitated, dried, and calcined (heated to a high temperature) to form a homogeneous YSZ powder with controlled yttria content. dergipark.org.trnih.gov The amount of yttria doped into the zirconia determines the final crystal structure and properties of the ceramic.

Table 2: Properties of Yttria-Stabilized Zirconia (YSZ) Based on Yttria Content

Yttria (Y₂O₃) ContentSynthesis MethodResulting Crystal PhaseAverage Crystallite/Grain SizeKey FindingReference(s)
3 mol%Modified Sol-GelTetragonal28.62 nmEffective synthesis of pure tetragonal YSZ powder at 1200°C. dergipark.org.tr
8 mol%Modified Sol-GelTetragonal48.31 nmHigher yttria content resulted in an increased crystallite size. dergipark.org.tr
3-6 mol%HydrothermalTetragonal< 10 nmSynthesis of high-quality nanocrystals with controlled composition is achievable. nih.gov
8-12 mol%HydrothermalCubic< 10 nmHigher yttria content leads to the formation of the cubic phase with disordered oxygen vacancies. nih.gov
3 mol%Co-precipitationTetragonal~17 nmUniform nanoparticles were successfully synthesized, with optical properties studied via photoluminescence. scielo.br

Utilization as a Laboratory Reagent in Scientific Research and Development

This compound, with the chemical formula Y₂(SO₄)₃·8H₂O, serves as a significant, high-purity yttrium source in various laboratory and research and development settings. wikipedia.orgthermofisher.com Its utility in materials science is primarily as a precursor for the synthesis of other yttrium compounds and advanced materials. While other yttrium salts like the nitrate (B79036) or chloride are more commonly cited in academic literature for materials synthesis, this compound offers a stable, less hygroscopic alternative for specific applications.

Its role as a laboratory reagent is foundational in the small-scale synthesis of customized yttrium-containing materials. Researchers utilize it in controlled reactions to produce a variety of yttrium derivatives. For instance, it can be reacted with alkali metals to form double sulfates, such as MY(SO₄)₂ and M₃Y(SO₄)₃ (where M represents an alkali metal). wikipedia.org This reactivity allows for the systematic investigation of new compounds and their properties.

One of the key applications of this compound as a reagent is in the preparation of yttrium oxide (Y₂O₃), also known as yttria. Yttria is a highly sought-after material in ceramics, optics, and electronics due to its high melting point, chemical stability, and excellent optical properties. wikipedia.org The synthesis of yttria from this compound is typically achieved through thermal decomposition. This process involves heating the compound to high temperatures to first remove the water of hydration and then to decompose the anhydrous sulfate into the oxide, releasing sulfur oxides as byproducts.

The thermal decomposition process of hydrated metal sulfates, including yttrium sulfate, has been a subject of scientific investigation. The controlled heating of this compound is a critical step in producing yttrium oxide with desired purity and morphology. The decomposition pathway involves distinct stages of dehydration followed by the decomposition of the anhydrous salt.

Detailed research findings on the thermal decomposition of yttrium sulfate hydrate (B1144303) provide insight into its behavior as a laboratory reagent for synthesizing yttrium oxide. The following table summarizes the key temperature ranges for the thermal decomposition stages of yttrium sulfate hydrate.

Decomposition StageTemperature Range (°C)Process
Initial Dehydration40 - 110Loss of water of hydration begins.
Formation of Anhydrous Salt155 - 295Complete removal of water to form anhydrous Y₂(SO₄)₃.
Decomposition to Oxide> 700Decomposition of anhydrous yttrium sulfate to yttrium oxide (Y₂O₃).

This controlled decomposition is a fundamental laboratory procedure that allows for the production of high-purity yttria powders. The characteristics of the resulting yttrium oxide, such as particle size and surface area, are influenced by the conditions of the thermal treatment, including heating rate and atmosphere.

Furthermore, this compound is employed as a precursor in the synthesis of more complex materials. Although less common than other yttrium salts, its use has been noted in the preparation of phosphors and catalysts. In these applications, the yttrium sulfate is dissolved and reacted with other precursors in solution, followed by precipitation and calcination to yield the final material. The choice of the sulfate anion can influence the precipitation and crystallization behavior of the intermediate and final products.

The following table outlines the role of this compound in the synthesis of various materials based on research findings.

Target MaterialSynthesis MethodRole of this compoundKey Research Finding
Yttrium Oxide (Y₂O₃)Thermal DecompositionPrecursor providing the yttrium component.Controlled heating allows for the formation of high-purity yttria powders suitable for ceramic and optical applications.
Yttrium-based PhosphorsCo-precipitationSource of Y³⁺ ions in the host lattice.The sulfate precursor can influence the particle morphology and luminescent properties of the resulting phosphor.
Yttrium-containing CatalystsImpregnation/Co-precipitationPrecursor for introducing yttrium as a promoter or active phase support.The use of the sulfate salt can affect the dispersion of yttrium on the catalyst support and its interaction with other catalytic components.

Environmental and Industrial Research Aspects

Extraction and Recovery of Rare Earth Elements from Secondary Sources for Circular Economy

The principles of a circular economy—reducing waste and maximizing resource utilization—are highly relevant to critical materials like yttrium. nih.gov Despite its importance in electronics and green technologies, the recycling rate for yttrium is less than 1%. nih.govsmleo.com Research is therefore focused on improving extraction and recovery from secondary sources, which include industrial waste streams and end-of-life products.

Key secondary sources for yttrium include:

Coal Combustion Ash: As detailed previously, this is a significant potential resource due to the retention of REEs during combustion. osti.gov

Acid Mine Drainage (AMD): These wastewaters can be enriched in REEs, presenting an opportunity for recovery during remediation efforts. researchgate.netacs.org

Waste Electrical and Electronic Equipment (WEEE): Spent fluorescent lamps and other electronic components contain yttrium, particularly in phosphor powders. nih.govbohrium.com

Hydrometallurgical processes, primarily involving leaching, are the cornerstone of recovery technologies from these sources. bohrium.commdpi.com A recent study by Area Science Park and the University of Udine demonstrated an innovative, cost-effective process to recover yttrium from electronic waste and transform it into yttrium triflate, a valuable catalyst. areasciencepark.it The economic feasibility of such recycling efforts is often tied to the market price of the pure material. For instance, one case study on recycling yttrium from spent lamps determined it was profitable when the market price exceeded 14€/kg. nih.gov

Table 2: Yttrium Recovery from Secondary Sources

Secondary Source Relevant Waste Stream Recovery Approach Economic/Environmental Aspect
Industrial Byproducts Coal Fly Ash, Acid Mine Drainage Hydrometallurgical leaching, ion exchange. bohrium.commdpi.com Reduces reliance on primary mining and manages industrial waste. osti.govresearchgate.net
Electronic Waste (WEEE) Spent Fluorescent Lamps, CRTs Hydrometallurgical processes to recover yttrium from phosphor powders. bohrium.com Recycling is an opportunity, but complex product design makes recovery challenging. smleo.comresearchgate.net
Contaminated Solutions Industrial Wastewaters Ion-exchange, solvent extraction, absorption. bohrium.com Provides a source for critical materials while remediating wastewater. bohrium.com

Environmental Remediation Research and Water Treatment Applications

Yttrium compounds are actively being researched for their potential in environmental remediation, particularly for water purification. stanfordmaterials.com These applications leverage the chemical properties of yttrium to remove harmful contaminants from water.

A significant area of research involves acid mine drainage (AMD), which is not only a source of pollution but also a potential resource for REEs. nih.gov In passive AMD remediation systems, yttrium and other REEs are primarily retained in basaluminite, an aluminum hydroxysulfate precipitate. acs.orgnih.gov Molecular-level studies have shown that in high-sulfate solutions typical of AMD, the yttrium sulfate (B86663) ion pair (YSO₄⁺) forms a monodentate inner-sphere complex. acs.orgnih.gov This complex then binds to the surface of the basaluminite, effectively removing the yttrium from the water. acs.org

In another application, a yttrium-ferric binary composite was developed to treat wastewater containing high concentrations of arsenate. nih.gov This material, prepared via a simple co-precipitation method, demonstrated a very high maximum adsorption capacity for arsenate (401.8 mg-As/g at pH 4). nih.gov The mechanism involves ligand exchange with hydroxyl and carbonate groups on the composite's surface. nih.gov

Table 3: Yttrium in Water Remediation Research

Application Area Yttrium-Based Material Target Contaminant Mechanism/Finding
Acid Mine Drainage (AMD) Yttrium retained in basaluminite (aluminum hydroxysulfate) Yttrium (as a representative REE) YSO₄⁺ forms an inner-sphere surface complex with the basaluminite precipitate. acs.orgnih.gov
Industrial Wastewater Yttrium-ferric binary composite Arsenate (As(V)) High-capacity adsorption via ligand exchange and inner-sphere complexation. nih.gov
General Water Purification Various yttrium-based materials General contaminants Yttrium compounds are explored for their potential to remove contaminants and improve drinking water quality. stanfordmaterials.com

Studies on Hot Corrosion Effects in High-Temperature Ceramic Coatings

In high-temperature environments such as gas turbines and jet engines, metallic components are protected by ceramic coatings. stanfordmaterials.commdpi.com Yttrium, typically in the form of yttrium oxide (yttria), is a crucial additive in these coatings, particularly in yttria-stabilized zirconia (YSZ). stanfordmaterials.comstanfordmaterials.com It plays a vital role in enhancing resistance to degradation processes like hot corrosion.

Hot corrosion is an accelerated form of oxidation caused by molten salts, such as sulfates, depositing on component surfaces at high temperatures. mdpi.com Research has shown that the addition of yttrium to protective coatings significantly improves their durability in these corrosive environments. mdpi.com The beneficial effects of yttrium are attributed to several mechanisms:

Improved Scale Adhesion: Yttrium helps the protective oxide scale (typically alumina) adhere better to the underlying metal, reducing the likelihood of it cracking and spalling off. mdpi.com

Inhibition of Diffusion: It can segregate at grain boundaries within the coating, blocking the diffusion pathways for corrosive elements like sulfur to penetrate the coating and attack the substrate. mdpi.com

Reaction with Corrosive Species: Yttrium is believed to react with sulfur, which helps stabilize the protective scale in the presence of molten sulfate salts. mdpi.com

Studies comparing coatings with and without yttrium demonstrate that yttrium-modified coatings exhibit substantially lower corrosion rates and maintain a stable, protective oxide layer for longer periods. mdpi.commdpi.com

Table 4: Effects of Yttrium in High-Temperature Ceramic Coatings

Property Effect of Yttrium Addition Mechanism
Hot Corrosion Resistance Significantly improved. mdpi.com Inhibits inward diffusion of sulfur; reacts with corrosive species. mdpi.commdpi.com
High-Temperature Oxidation Reduced oxidation rate. mdpi.com Promotes the formation of a stable, protective alumina (B75360) scale. mdpi.com
Oxide Film Adhesion Improved. mdpi.com Enhances the bond between the protective scale and the coating. mdpi.com
Coating Durability Increased lifespan and performance. stanfordmaterials.com Prevents cracking and spalling of the protective layer. mdpi.com

Theoretical and Computational Investigations

Quantum Chemical Calculations on Yttrium(III) Hydration Clusters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the structure and energetics of the hydrated yttrium(III) ion, Y³⁺. These studies focus on small clusters, typically a central yttrium ion surrounded by a number of water molecules, to model the first hydration shell.

Experimental methods like Extended X-ray Absorption Fine Structure (EXAFS) and Large Angle X-ray Scattering (LAXS) have established that the yttrium(III) ion is hydrated by eight water molecules in aqueous solution. researchgate.net The Y-O bond distances show a slightly asymmetric distribution, with an average distance of 2.368(5) Å. researchgate.net Computational models have been developed to reproduce and explain these experimental findings.

DFT geometry optimizations have been performed on yttrium-water clusters both in the gas phase and within a polarizable continuum model to simulate the bulk solvent. researchgate.net For the octaaquayttrium(III) ion, [Y(H₂O)₈]³⁺, calculations predict a distorted square antiprism geometry. researchgate.net The inclusion of the polarizable dielectric continuum brings the calculated bond distances and angles into good agreement with experimental data. researchgate.net DFT calculations also predict the Y-O stretching mode frequency for the [Y(H₂O)₈]³⁺ cluster. researchgate.net It is noteworthy that while both yttrium(III) and scandium(III) ions have a coordination number of eight in aqueous solution, they exhibit different coordination geometries. researchgate.net

The study of ion-water clusters is a challenging area for quantum-chemical fragmentation methods due to significant intermolecular polarization effects. rsc.org However, methods like the density-based many-body expansion (MBE) have shown high accuracy in calculating total and relative interaction energies for such clusters compared to standard supermolecular calculations. rsc.org

Table 1: Calculated and Experimental Properties of Hydrated Yttrium(III) Ion

Molecular Dynamics Simulations of Aqueous Solutions and Interfacial Phenomena

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of yttrium(III) ions and their interactions with sulfate (B86663) ions and water molecules over time. These simulations provide a bridge between the static picture from quantum calculations and the macroscopic properties of the solution.

Classical MD simulations have been used to predict the hydration structure of ions like Sr²⁺, a chemical neighbor to yttrium, showing good agreement with experimental coordination numbers when appropriate water models are used. researchgate.net For yttrium itself, MD simulations complement experimental findings by providing a detailed picture of the hydration shells and the exchange of water molecules between them.

MD simulations are particularly valuable for investigating interfacial phenomena, such as the binding of yttrium ions to surfaces or macromolecules. For instance, MD simulations have been used to gain molecular insights into the binding of rare earth elements, including yttrium(III), to peptides derived from the highly selective REE-binding protein lanmodulin. nih.govacs.org These simulations can complement experimental techniques like isothermal titration calorimetry (ITC) to characterize the binding affinity and thermodynamics. nih.govacs.org

Furthermore, the development of advanced interatomic potentials, such as those based on neural-network machine learning, enhances the accuracy and efficiency of MD simulations for studying ion-pairing in aqueous solutions, even at high temperatures and pressures. researchgate.net These deep learning potentials, trained on data from first-principles DFT calculations, can accurately reproduce structural and thermodynamic properties, paving the way for more realistic simulations of complex systems like concentrated yttrium(III) sulfate solutions. researchgate.net

Computational Modeling of Ion Exchange and Separation Processes (e.g., Electrodialysis of Rare Earth Elements)

The chemical similarity of rare earth elements (REEs), including yttrium, makes their separation a significant challenge. Computational modeling is instrumental in designing and optimizing separation techniques like ion exchange chromatography and electrodialysis.

In ion exchange chromatography, theoretical calculations can predict the retention behavior of REEs. dntb.gov.ua By assuming that only specific complex ions are significantly taken up by the stationary phase, models can forecast the separation potential. dntb.gov.ua For example, calculations for REE complexes with diglycolic acid in an anion exchange system predicted that retention would increase across the lanthanide series to the holmium region, with yttrium behaving like an element with an apparent atomic number of 67.5. dntb.gov.ua Hydrogeochemical modeling software, such as PhreeqC, can simulate reactive mass transport in an ion exchange column, helping to describe and predict the performance of resins for metal removal from complex solutions. mdpi.com

Table 2: Parameters Investigated in Computational Modeling of REE Electrodialysis

Future Research Directions and Emerging Applications

Exploration of Novel Synthesis Routes for Controlled Morphology and Properties

Future research is heavily focused on moving beyond traditional synthesis methods to gain precise control over the physical characteristics of yttrium-based materials, which dictates their functionality. The morphology (shape and size) and crystalline structure of these compounds are critical to their performance in optical, catalytic, and electronic applications. chemicalbook.comthermofisher.com

Hydrothermal and solvothermal methods are at the forefront of this exploration. researchgate.netmdpi.com These techniques involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures. By carefully tuning parameters such as pH, temperature, reaction time, and the concentration of precursors, researchers can direct the synthesis to produce specific morphologies like nanorods, nanoflakes, or uniform spheres. mdpi.comrsc.org For instance, salt-assisted hydrothermal synthesis has been shown to effectively control the composition and shape of yttrium fluoride (B91410) crystals, yielding morphologies from spherical aggregates to octahedrons by adjusting the concentration of sodium nitrate (B79036). rsc.org Similarly, hydrothermal methods have been used to create yttrium hydroxide (B78521) and oxide nanostructures with varying shapes by controlling the pH of the reaction medium. mdpi.comworldscientific.com

Green synthesis approaches are also gaining traction, utilizing more environmentally friendly solvents like water-ethanol mixtures and operating at lower temperatures to produce materials such as yttrium-based metal-organic frameworks (MOFs). researchgate.net The goal of these novel routes is to create yttrium sulfate (B86663) particles with tailored properties, such as high surface area for catalysis or specific crystalline structures for enhanced luminescence.

Table 1: Comparison of Synthesis Methods for Yttrium-Based Compounds
Synthesis MethodKey ParametersResulting Morphologies/PropertiesReference
Salt-Assisted HydrothermalSalt concentration (e.g., NaNO₃), temperature, timeControlled shapes like spheres, octahedrons, and spindles in yttrium fluorides. rsc.org
Standard HydrothermalpH, precursor typeNanorods, nanoflakes, and nanotubes in yttrium hydroxides and oxides. mdpi.com
Green Synthesis (e.g., for MOFs)Solvent (water/ethanol), temperature, timeControlled crystalline structures and morphologies in Y-BTC MOFs. researchgate.net
PrecipitationSurfactants (PVP, EDTA, SDS), pHVaried nanoparticle shapes and sizes in yttrium vanadate. researchgate.net

Development of In Situ Spectroscopic Probes for Reaction Monitoring

To optimize the novel synthesis routes mentioned above, a deeper, real-time understanding of the reaction mechanisms is necessary. The development and application of in situ spectroscopic probes are critical for monitoring the crystallization and transformation processes as they occur. Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are invaluable for this purpose. crystallizationsystems.comcrystallizationsystems.comnih.gov

Raman spectroscopy is particularly well-suited for monitoring solid-phase transformations in aqueous slurries, as water produces a weak Raman signal, unlike in FTIR where it can obscure data. crystallizationsystems.comcrystallizationsystems.com By integrating Raman probes into a reaction vessel, researchers can track the formation of different crystal structures (polymorphs) and identify intermediate species in real-time. crystallizationsystems.comnih.gov This provides crucial kinetic data, showing how fast a stable form appears from a metastable one under different temperatures. crystallizationsystems.com Such insights allow for the precise control of crystallization, ensuring the desired polymorph with the optimal properties is produced consistently. crystallizationsystems.comlehigh.edu Future work will likely focus on refining these integrated systems to provide more detailed compositional and structural information during the synthesis of yttrium sulfate and related compounds. nih.gov

Integration into Multifunctional Materials Systems and Nanocomposites

A significant area of emerging research involves using yttrium sulfate octahydrate as a precursor or additive to create advanced multifunctional materials and nanocomposites. rsc.org By embedding yttrium-containing nanoparticles into polymer matrices or other host materials, scientists can develop composites with enhanced optical, mechanical, or thermal properties. nih.govresearchgate.net

For example, yttrium aluminium garnet doped with cerium (YAG:Ce) is a well-known phosphor. nih.gov Research is underway to create composite films by embedding YAG:Ce nanoparticles into polymers like polystyrene. nih.govresearchgate.net These composites could be used in scintillators for detecting ionizing radiation or in solid-state lighting. rsc.orgnih.gov The inclusion of yttrium oxide nanoparticles has been shown to alter the optical properties of polymers, increasing absorbance and tuning the energy band gap. researchgate.net Other research focuses on doping zinc oxide with yttrium to enhance its photocatalytic activity for degrading pollutants. dnu.dp.ua The future in this area lies in the rational design of these composites, where yttrium sulfate can serve as a readily soluble and high-purity yttrium source for creating uniformly dispersed nanostructures within a larger matrix.

Table 2: Examples of Yttrium-Containing Nanocomposites and Their Applications
Composite SystemYttrium CompoundMatrixEmerging ApplicationReference
YAG:Ce-PSYttrium Aluminium Garnet (from Y precursor)Polystyrene (PS)Scintillator films, solid-state lighting. nih.govresearchgate.net
Y₂O₃-ZnOYttrium Oxide (Y₂O₃)Zinc Oxide (ZnO)Enhanced photocatalysis for water treatment. dnu.dp.ua
Y₂O₃-PSYttrium Oxide (Y₂O₃)Polystyrene (PS)Materials with tuned optical properties (e.g., UV protection). researchgate.net

Enhanced Recovery and Sustainable Processing Initiatives

As the demand for yttrium in high-tech applications grows, developing sustainable methods for its recovery from both primary ores and secondary sources like industrial waste is becoming a global priority. bohrium.comareasciencepark.itosti.gov Hydrometallurgical processes, which involve leaching and precipitation, are central to these efforts. researchgate.netresearchgate.net

Research is focused on optimizing the leaching of yttrium from waste materials, such as the phosphor powders found in old cathode-ray tubes (CRTs) and fluorescent lamps. bohrium.comresearchgate.netrsc.org Studies have investigated the effectiveness of various acids, including sulfuric, nitric, and hydrochloric acid, to dissolve yttrium from these complex waste streams. researchgate.netmdpi.com For instance, an integrated process for recovering yttrium from CRT phosphors involves roasting, followed by selective leaching with organic acids like acetic acid and methanesulphonic acid, and subsequent precipitation. rsc.org

Future initiatives aim to make these processes more environmentally friendly and economically viable. bohrium.comareasciencepark.it This includes using biodegradable lixiviants (leaching agents) and improving the selectivity of extraction to obtain high-purity yttrium compounds like yttrium sulfate, which can then be re-used. rsc.org The recovery of yttrium from acid mine drainage is also being explored, as this waste stream can be a surprisingly rich source of rare earth elements. nih.govacs.org

Further Elucidation of Complexation Chemistry and Speciation in Diverse Chemical Environments

A fundamental understanding of how yttrium(III) ions behave in solution is crucial for optimizing both synthesis and recovery processes. Research in this area focuses on the complexation chemistry of yttrium with sulfate and other ions in aqueous environments. researchgate.net The term "speciation" refers to the different forms or complexes that an element can exist in under specific conditions. nih.govacs.org

Advanced techniques, including synchrotron-based X-ray absorption spectroscopy and molecular dynamics simulations, are being used to study yttrium sulfate complexes at the atomic level. nih.govresearchgate.net These studies have shown that in sulfate-rich solutions, yttrium forms inner-sphere complexes with sulfate ions, such as [Y(SO₄)]⁺. nih.govacs.org The stability of these complexes can change significantly with temperature and pressure. researchgate.net For example, yttrium(III) sulfate complexes become more stable at higher temperatures (above 200°C), which has important implications for hydrothermal synthesis and geological processes. researchgate.net A more profound knowledge of this complexation behavior will enable better control over precipitation and crystallization, leading to more efficient separation and purification of yttrium. researchgate.netcopernicus.org

Q & A

Basic Question: What are the standard methods for synthesizing high-purity Yttrium(III) sulfate octahydrate (Y₂(SO₄)₃·8H₂O) in laboratory settings?

Methodological Answer:
High-purity Y₂(SO₄)₃·8H₂O (≥99.9% REO) is typically synthesized via controlled crystallization from aqueous solutions of yttrium oxide (Y₂O₃) and sulfuric acid. Key steps include:

  • Dissolving Y₂O₃ in hot concentrated H₂SO₄, followed by neutralization to pH 2–3 to avoid hydrolysis of Y³⁺ ions.
  • Slow evaporation at 40–60°C to promote octahydrate formation, as rapid dehydration may yield lower hydrates (e.g., pentahydrate).
  • Final purification via recrystallization in deionized water and vacuum drying at 25°C to retain the octahydrate structure .

Basic Question: How is the octahydrate structure of Yttrium(III) sulfate confirmed experimentally?

Methodological Answer:
The octahydrate structure is validated using:

  • X-ray Diffraction (XRD): Matches reference patterns (e.g., JCPDS 00-033-1451) to confirm lattice parameters and hydration state .
  • Thermogravimetric Analysis (TGA): Quantifies mass loss steps corresponding to water release (theoretical 24.6% mass loss for 8 H₂O molecules) between 100–200°C .
  • Elemental Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) ensures stoichiometric Y:S:O ratios .

Advanced Question: How can researchers resolve discrepancies in reported solubility data for Y₂(SO₄)₃·8H₂O in aqueous systems?

Methodological Answer:
Discrepancies often arise from variations in temperature, pH, and ionic strength. To address this:

  • Conduct solubility studies under controlled conditions (e.g., 25°C, pH 2–5) using gravimetric or conductometric methods.
  • Compare results with thermodynamic models (e.g., Pitzer equations) to account for ion interactions.
  • Note that solubility decreases sharply above 60°C due to dehydration, complicating measurements .

Advanced Question: What analytical techniques are recommended for detecting trace impurities in Y₂(SO₄)₃·8H₂O, and how do they impact catalytic applications?

Methodological Answer:

  • ICP-MS/OES: Identifies rare-earth impurities (e.g., Gd³⁺, Er³⁺) at ppm levels, which can alter catalytic activity in organic synthesis .
  • FT-IR Spectroscopy: Detects sulfate degradation products (e.g., bisulfate ions) that may form during improper storage.
  • Powder XRD: Screens for crystalline impurities (e.g., Y(OH)SO₄) that reduce catalytic efficiency in reactions like esterification .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (irritant potential: GHS07) .
  • Ventilation: Use fume hoods for powder handling to avoid inhalation of fine particulates.
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Question: How can researchers address inconsistencies in luminescence quenching data for Y₂(SO₄)₃·8H₂O doped with lanthanides?

Methodological Answer:
Inconsistencies often stem from hydration state variability or inhomogeneous doping. Mitigation strategies include:

  • Stoichiometric Calcination: Pre-dry the host matrix at 120°C to remove surface-bound water before doping.
  • Synchrotron X-ray Absorption Spectroscopy (XAS): Maps dopant distribution at the atomic scale to ensure uniformity.
  • Lifetime Measurements: Use time-resolved photoluminescence to distinguish between quenching mechanisms (e.g., energy transfer vs. defect states) .

Advanced Question: What experimental design considerations are essential for studying Y₂(SO₄)₃·8H₂O’s role in solid-state proton conduction?

Methodological Answer:

  • Humidity Control: Maintain >80% relative humidity in conductivity cells to stabilize the octahydrate phase.
  • Impedance Spectroscopy: Measure proton mobility across 20–100°C, noting abrupt drops at ~60°C due to dehydration.
  • Neutron Diffraction: Resolves hydrogen-bonding networks critical for proton transport pathways .

Basic Question: How does the hydration state of Yttrium(III) sulfate affect its reactivity in inorganic synthesis?

Methodological Answer:
The octahydrate acts as a mild Brønsted acid due to water ligands, enabling controlled pH adjustments in reactions like:

  • Precipitation of Y(OH)₃: Hydrated Y³⁺ releases protons, lowering solution pH to 4.5–5.5 for hydroxide formation.
  • Coordination Chemistry: Water ligands facilitate ligand exchange in complexes (e.g., with EDTA), whereas anhydrous forms require harsher conditions .

Advanced Question: What methodologies validate the reproducibility of Y₂(SO₄)₃·8H₂O’s thermal decomposition pathway?

Methodological Answer:

  • In Situ XRD/TGA-MS: Simultaneously tracks phase transitions (octahydrate → pentahydrate → anhydrous) and gas evolution (H₂O, SO₃).
  • Isoconversional Analysis (e.g., Kissinger method): Calculates activation energies for each decomposition step, ensuring consistency across batches .

Advanced Question: How can computational modeling complement experimental studies of Y₂(SO₄)₃·8H₂O’s electronic structure?

Methodological Answer:

  • Density Functional Theory (DFT): Models sulfate-Y³⁺ bonding interactions and predicts vibrational spectra (e.g., IR-active SO₄²⁻ modes).
  • Molecular Dynamics (MD): Simulates hydration shell dynamics to explain proton conduction mechanisms.
  • Validate models with experimental EXAFS data for Y-O bond distances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.